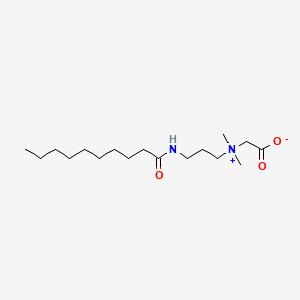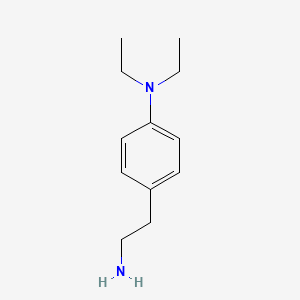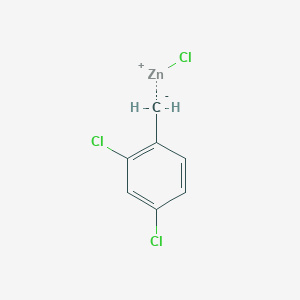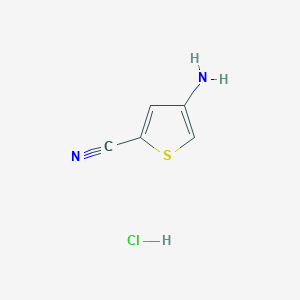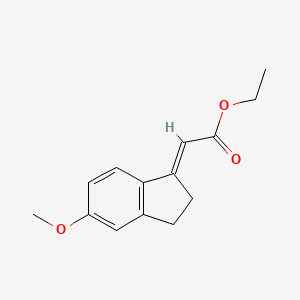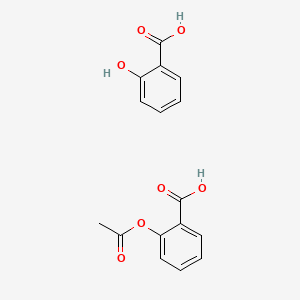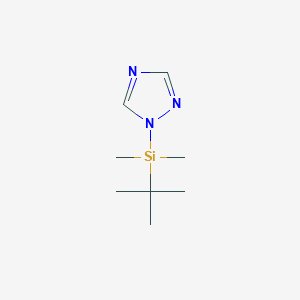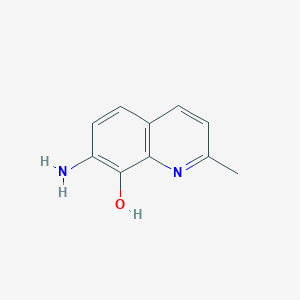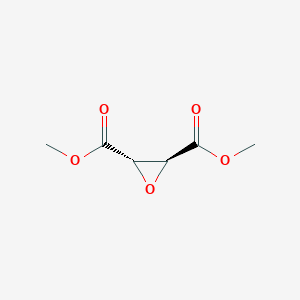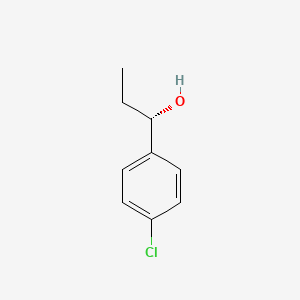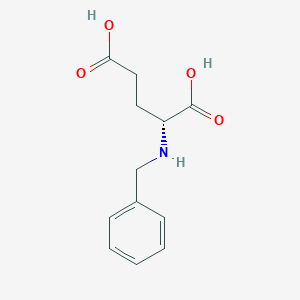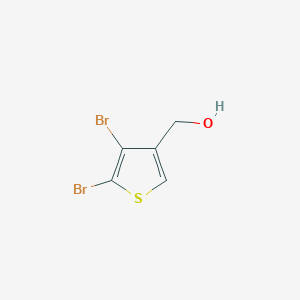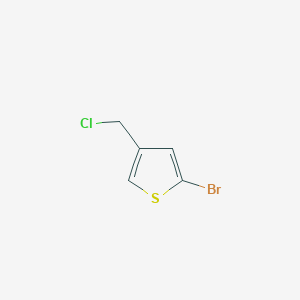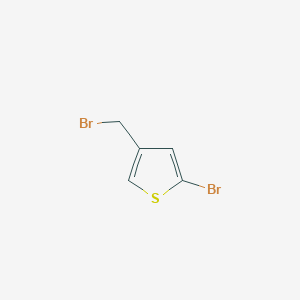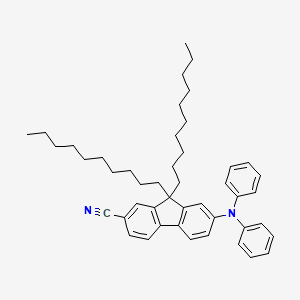
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile
描述
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile is a complex organic compound known for its unique photophysical properties. It belongs to the class of diphenylaminofluorene-based materials, which are widely studied for their applications in optoelectronic devices due to their excellent light-emitting properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to achieve the desired purity and quality of the final product .
化学反应分析
Types of Reactions
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used .
科学研究应用
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile has several scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties.
Photovoltaics: Employed in organic photovoltaic cells for efficient light absorption and conversion.
Biological Imaging: Utilized in fluorescence imaging techniques for its strong fluorescence properties.
Chemical Sensors: Applied in the design of chemical sensors for detecting various analytes
作用机制
The mechanism by which 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile exerts its effects involves its interaction with light. The compound absorbs photons, leading to electronic excitation and subsequent emission of light. This photophysical behavior is crucial for its applications in optoelectronics and imaging.
相似化合物的比较
Similar Compounds
- 9,9-Didecyl-2,7-bis(N,N-diphenylamino)fluorene
- 9,9-Didecyl-N,N-bis(9,9-didecyl-7-N,N-diphenylaminofluoren-2-yl)-N,N-diphenyl-fluorene-2,7-diamine
- Poly(9,9-didecyl-2,7-diphenylaminofluorene)
Uniqueness
Compared to similar compounds, 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile stands out due to its specific structural configuration, which enhances its photophysical properties. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability .
属性
IUPAC Name |
9,9-didecyl-7-(N-phenylanilino)fluorene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N2/c1-3-5-7-9-11-13-15-23-33-46(34-24-16-14-12-10-8-6-4-2)44-35-38(37-47)29-31-42(44)43-32-30-41(36-45(43)46)48(39-25-19-17-20-26-39)40-27-21-18-22-28-40/h17-22,25-32,35-36H,3-16,23-24,33-34H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJUJAIGQCZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40823073 | |
| Record name | 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40823073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738584-51-5 | |
| Record name | 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40823073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


